Indoxyl glucuronide

Catalog No.
S609406
CAS No.
35804-66-1
M.F
C14H15NO7
M. Wt
309.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoxyl glucuronide

CAS Number

35804-66-1

Product Name

Indoxyl glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

InChI

InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

KUYNOZVWCFXSNE-BYNIDDHOSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

indoxyl glucuronide, indoxyl-beta-D-glucuronide

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Potential Role in Renal Anemia

One major area of research focuses on the potential role of IG in renal anemia, a common complication of CKD. Studies have shown that IG, along with other uremic toxins (waste products that accumulate in the blood due to impaired kidney function), can inhibit the production of erythropoietin (EPO) by the kidneys PubMed: . EPO is a hormone that stimulates red blood cell production. This suggests that IG may contribute to anemia in CKD patients.

The mechanism by which IG might inhibit EPO production involves its interaction with a cellular receptor called the aryl hydrocarbon receptor (AHR) PubMed: . Activation of AHR by IG disrupts a signaling pathway that normally leads to EPO production under hypoxic (low oxygen) conditions.

Potential Biomarker for CKD

Another research area explores the potential of IG as a biomarker for CKD severity. Since IG levels increase in the blood of CKD patients, researchers are investigating whether measuring IG levels could provide a way to assess disease progression and guide treatment decisions.

Indoxyl Glucuronide in Other Research Applications

Beyond CKD research, indoxyl glucuronide has other potential scientific applications:

  • Bacterial Detection

    Indoxyl glucuronide can be used as a chromogenic reagent for the specific detection of Escherichia coli (E. coli) in environmental samples PubMed: . The bacteria possess an enzyme that cleaves IG, releasing a compound that turns blue, allowing for easy identification of E. coli.

  • Bioconjugation Chemistry

    Researchers are exploring the use of IG for controlled cross-linking of molecules in biological systems. This approach relies on the enzymatic cleavage of IG by β-glucuronidase, which triggers the formation of a colored dye. This process can be used to link molecules together with high spatial and temporal control PMC: .

  • Origin: Indoxyl glucuronide is a metabolite, a byproduct formed in the liver during the breakdown of tryptophan, an essential amino acid [].
  • Significance: It assists the body in eliminating indoxyl, a potentially toxic compound []. However, indoxyl glucuronide itself can accumulate in some conditions and become a uremic toxin [].

Molecular Structure Analysis

Indoxyl glucuronide has a complex structure consisting of two main parts:

  • Indoxyl: This indole-based molecule contains a nitrogen atom and a benzene ring with an attached hydroxyl group [].
  • Glucuronic acid: This sugar molecule attaches to the indoxyl via a glycosidic bond [].

The specific spatial arrangement of these parts influences the molecule's interactions with other substances [].


Chemical Reactions Analysis

  • Synthesis

    Indoxyl glucuronide is naturally synthesized in the liver through a conjugation reaction between indoxyl and glucuronic acid catalyzed by the enzyme UDP-glucuronosyltransferase [].

  • Decomposition

    The breakdown pathways of indoxyl glucuronide in the body are still being investigated. It's likely broken down by gut bacteria and excreted via urine.


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, etc., for indoxyl glucuronide is not readily available due to its instability and difficulty in isolating it in pure form [].

  • Solubility: Indoxyl glucuronide is reported to be soluble in water [].

Indoxyl glucuronide is a byproduct of removing a potentially harmful molecule (indoxyl) from the body. However, research suggests it may accumulate in cases of kidney dysfunction and contribute to uremic toxicity []. The specific mechanisms by which it exerts these effects are still being explored.

  • Toxicity: Research suggests indoxyl glucuronide may be a uremic toxin, accumulating in the blood due to impaired kidney function and potentially worsening kidney health []. More research is needed to determine its exact role in uremic toxicity.

Physical Description

Solid

XLogP3

0.1

Other CAS

35804-66-1

Wikipedia

3-Indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Dates

Modify: 2023-08-15

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